molecular formula C10H16F6NP B1279522 1-Butyl-4-methylpyridinium hexafluorophosphate CAS No. 401788-99-6

1-Butyl-4-methylpyridinium hexafluorophosphate

Cat. No.: B1279522
CAS No.: 401788-99-6
M. Wt: 295.2 g/mol
InChI Key: XBSZSSGZQFAUPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Butyl-4-methylpyridinium hexafluorophosphate is a useful research compound. Its molecular formula is C10H16F6NP and its molecular weight is 295.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Energy Storage Applications

1-Butyl-4-methylpyridinium hexafluorophosphate has been studied for potential applications in the field of energy storage, particularly in lithium batteries and supercapacitors. It's used in mixtures with organic solvents and lithium salts to create electrolytes with desirable properties like low viscosity, high conductivity, and stability toward oxidation (Diaw et al., 2005).

Materials Science and Chemistry

In materials science, this compound has been used to understand ion interactions that lead to higher melting points of certain salts. Its interactions with different anions have been examined to understand how these affect a compound's physicochemical properties (Kelley et al., 2021). Moreover, it's utilized in the study of electronic structures and physicochemical properties of ionic liquids, contributing to our understanding of intramolecular and intermolecular interactions in such compounds (Wu et al., 2018).

Ionic Liquids and Solvents

The compound is also important in the study of ionic liquids, particularly in understanding their stability, toxicity, and potential as 'green solvents'. Its decomposition and interaction with other chemicals are key areas of research, providing insights into the safe and effective use of ionic liquids (Swatloski et al., 2003).

Thermophysical Properties

Thermophysical studies of this compound and its isomers help in understanding the behavior of these compounds under different temperature conditions. Such studies are fundamental for developing potential new solvents (Bandrés et al., 2009).

Electrochemistry and Polymerization

In electrochemistry, this compound is used as a solvent in the copper(I) mediated living radical polymerization of methyl methacrylate. This process results in the enhancement of reaction rates and the production of narrow polydispersity polymers (Carmichael et al., 2000).

Catalysis

The compound plays a role in catalysis, as shown in studies like the Beckmann rearrangement of cyclododecanone oxime, where its hydrolysis under reaction conditions acts as a catalyst in the process (Blasco et al., 2010).

Safety and Hazards

1-Butyl-4-methylpyridinium hexafluorophosphate is classified as a hazardous substance. It can cause skin and eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapours/spray, and washing skin thoroughly after handling .

Properties

IUPAC Name

1-butyl-4-methylpyridin-1-ium;hexafluorophosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N.F6P/c1-3-4-7-11-8-5-10(2)6-9-11;1-7(2,3,4,5)6/h5-6,8-9H,3-4,7H2,1-2H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBSZSSGZQFAUPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+]1=CC=C(C=C1)C.F[P-](F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16F6NP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4049296
Record name 1-Butyl-4-methylpyridinium hexafluorophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4049296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

401788-99-6
Record name 1-Butyl-4-methylpyridinium hexafluorophosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=401788-99-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Butyl-4-methylpyridinium hexafluorophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4049296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Butyl-4-methylpyridinium hexafluorophosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Butyl-4-methylpyridinium hexafluorophosphate
Reactant of Route 2
Reactant of Route 2
1-Butyl-4-methylpyridinium hexafluorophosphate
Reactant of Route 3
Reactant of Route 3
1-Butyl-4-methylpyridinium hexafluorophosphate
Reactant of Route 4
Reactant of Route 4
1-Butyl-4-methylpyridinium hexafluorophosphate
Reactant of Route 5
1-Butyl-4-methylpyridinium hexafluorophosphate
Reactant of Route 6
1-Butyl-4-methylpyridinium hexafluorophosphate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.